molecular formula C12H17BrO B13086677 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol

1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol

Cat. No.: B13086677
M. Wt: 257.17 g/mol
InChI Key: BOFPOOFIVINJFW-UHFFFAOYSA-N
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Description

1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol is an organic compound with the molecular formula C12H17BrO It is a brominated alcohol derivative of propanol, characterized by the presence of a bromine atom and a phenyl group substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol can be synthesized through several methods. One common approach involves the bromination of 2-[4-(propan-2-yl)phenyl]propan-2-ol using a brominating agent such as hydrobromic acid or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and requires careful control of reaction conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 2-[4-(propan-2-yl)phenyl]propan-2-ol derivatives.

    Oxidation: Formation of 2-[4-(propan-2-yl)phenyl]propan-2-one or 2-[4-(propan-2-yl)phenyl]propanoic acid.

    Reduction: Formation of 2-[4-(propan-2-yl)phenyl]propane.

Scientific Research Applications

1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science:

Mechanism of Action

The mechanism of action of 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atom and the phenyl group contribute to its binding affinity and specificity towards molecular targets. The compound’s effects are mediated through interactions with active sites or allosteric sites on the target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol is unique due to the presence of both a bromine atom and an isopropyl-substituted phenyl group. This combination imparts specific reactivity and binding properties, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

1-bromo-2-(4-propan-2-ylphenyl)propan-2-ol

InChI

InChI=1S/C12H17BrO/c1-9(2)10-4-6-11(7-5-10)12(3,14)8-13/h4-7,9,14H,8H2,1-3H3

InChI Key

BOFPOOFIVINJFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)(CBr)O

Origin of Product

United States

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